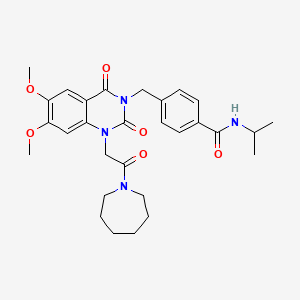
4-((1-(2-(azepan-1-yl)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1-(2-(azepan-1-yl)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide is a useful research compound. Its molecular formula is C29H36N4O6 and its molecular weight is 536.629. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Chemical Structure and Properties
This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. The structure includes:
- Quinazoline core : A bicyclic structure that is often associated with various pharmacological effects.
- Dimethoxy groups : These substituents can enhance lipophilicity and influence receptor interactions.
- Azepan moiety : This cyclic amine may contribute to the compound's ability to penetrate biological membranes.
Research indicates that compounds similar to this one often interact with multiple biological targets, including:
- Enzyme inhibition : Many quinazoline derivatives inhibit kinases involved in cancer progression.
- Receptor modulation : They may act as antagonists or agonists at various receptor sites, influencing pathways related to inflammation and cell proliferation.
Antitumor Activity
Studies have demonstrated that certain quinazoline derivatives exhibit significant antitumor properties. For instance:
- In vitro studies : Compounds similar to this one have shown efficacy in inhibiting the growth of various cancer cell lines, including prostate and breast cancer cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Neuroprotective Effects
Some research suggests that quinazoline derivatives may provide neuroprotective benefits, potentially through:
- Antioxidant activity : Reducing oxidative stress in neuronal cells.
- Modulation of neurotransmitter systems : Influencing pathways related to neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of cell proliferation in cancer lines | |
| Neuroprotection | Reduction of oxidative stress | |
| Enzyme inhibition | Targeting specific kinases |
Notable Research Studies
-
Antitumor Efficacy :
A study published in 2023 evaluated the antitumor effects of a related quinazoline derivative on human cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations, indicating potential for further development as an anticancer agent. -
Neuroprotective Mechanisms :
Another investigation focused on the neuroprotective properties of quinazoline compounds. The findings suggested that these compounds could mitigate neuronal damage in models of oxidative stress, highlighting their therapeutic potential in neurodegenerative diseases. -
Pharmacokinetics and Bioavailability :
Recent studies have also examined the pharmacokinetic profiles of similar compounds, revealing favorable absorption characteristics and metabolic stability, which are crucial for their efficacy as therapeutic agents.
Properties
IUPAC Name |
4-[[1-[2-(azepan-1-yl)-2-oxoethyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O6/c1-19(2)30-27(35)21-11-9-20(10-12-21)17-33-28(36)22-15-24(38-3)25(39-4)16-23(22)32(29(33)37)18-26(34)31-13-7-5-6-8-14-31/h9-12,15-16,19H,5-8,13-14,17-18H2,1-4H3,(H,30,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPHCVYTRKWHBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC(=O)N4CCCCCC4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














